molecular formula C8H8BrCl B1524113 1-Bromo-4-chloro-2,3-dimethylbenzene CAS No. 425394-71-4

1-Bromo-4-chloro-2,3-dimethylbenzene

Cat. No.: B1524113
CAS No.: 425394-71-4
M. Wt: 219.5 g/mol
InChI Key: PEDJITWDIJFXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of halogenated aromatic compounds traces its origins to the mid-nineteenth century when foundational work in aromatic chemistry established the principles governing substitution reactions on benzene rings. The isolation and characterization of xylene derivatives began with the pioneering work of Auguste Cahours in 1850, who first isolated and named xylene as a constituent of wood tar. This early discovery laid the groundwork for understanding dimethylbenzene systems, which would later serve as precursors for more complex substituted derivatives.

The systematic study of halogenated benzene derivatives gained momentum throughout the late nineteenth and early twentieth centuries as organic chemists developed more sophisticated methods for introducing halogen substituents into aromatic systems. The electrophilic aromatic substitution mechanism, which governs the introduction of halogen atoms into benzene rings, became well-established through extensive experimental investigation. These mechanistic insights provided the theoretical foundation necessary for the rational design and synthesis of polysubstituted aromatic compounds like 1-bromo-4-chloro-2,3-dimethylbenzene.

The specific synthesis and characterization of this compound emerged from advances in selective halogenation techniques during the twentieth century. Modern synthetic approaches have leveraged sophisticated catalytic systems and reaction conditions to achieve regioselective introduction of different halogen atoms onto pre-existing aromatic frameworks. The compound's Chemical Abstracts Service registry number 425394-71-4 reflects its formal recognition and documentation within the chemical literature.

Contemporary research into this compound has been facilitated by advanced spectroscopic techniques and computational methods that allow for detailed structural characterization and property prediction. Nuclear magnetic resonance spectroscopy and mass spectrometry have provided definitive structural confirmation, while computational chemistry has offered insights into electronic structure and reactivity patterns.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming substituted aromatic compounds. The compound's IUPAC name reflects the positional relationships between the substituents on the benzene ring, with numbering beginning from the carbon bearing the bromine atom. Alternative nomenclature systems refer to this compound as 3-bromo-6-chloro-ortho-xylene, emphasizing its relationship to the parent xylene structure.

The molecular formula C₈H₈BrCl indicates the presence of eight carbon atoms, eight hydrogen atoms, one bromine atom, and one chlorine atom within the molecular structure. The molecular weight of 219.51 grams per mole reflects the substantial contribution of the halogen substituents to the overall molecular mass. The compound's MDL number MFCD11846011 provides an additional unique identifier within chemical databases.

From a structural classification perspective, this compound belongs to the category of polysubstituted aromatic compounds, specifically those bearing both alkyl and halogen substituents. The compound represents a dihalogenated derivative of ortho-xylene, where the two methyl groups occupy adjacent positions on the benzene ring. This substitution pattern creates a unique electronic environment that influences both the compound's physical properties and chemical reactivity.

Property Value Reference
Molecular Formula C₈H₈BrCl
Molecular Weight 219.51 g/mol
CAS Registry Number 425394-71-4
MDL Number MFCD11846011
IUPAC Name This compound

The systematic classification of this compound within broader chemical taxonomy places it among the aromatic organohalogen compounds, specifically within the subset of mixed dihalides. The presence of both bromine and chlorine atoms distinguishes it from compounds bearing only a single type of halogen, creating opportunities for selective chemical transformations based on the differential reactivity of the two halogen substituents.

Position in Organohalogen Chemistry

This compound occupies a distinctive position within the broader field of organohalogen chemistry, representing an important class of compounds that bridge fundamental aromatic chemistry with practical synthetic applications. Organohalogen compounds are characterized by the presence of one or more halogen atoms bonded to carbon atoms within organic molecular frameworks. These compounds are classified based on the hybridization state of the carbon atom to which the halogen is bonded, with aromatic halides like this compound belonging to the category of compounds containing sp²-hybridized carbon-halogen bonds.

The classification of organohalogen compounds distinguishes between several major categories: haloalkanes containing sp³-hybridized carbon-halogen bonds, vinylic halides with halogens bonded to sp²-hybridized carbons in alkenes, and aryl halides where halogens are directly bonded to aromatic ring carbons. Within the aryl halide category, this compound represents a sophisticated example of a polysubstituted aromatic system, demonstrating the complexity achievable through systematic substitution of hydrogen atoms on benzene rings.

The compound's position within organohalogen chemistry is further defined by its status as a mixed dihalide, containing two different halogen atoms within the same molecular structure. This characteristic distinguishes it from monohalogenated aromatics and provides unique opportunities for selective chemical transformations. The differential reactivity of bromine and chlorine substituents allows for sequential or selective reactions that would not be possible with symmetrical dihalides.

Comparative analysis with related organohalogen compounds reveals the influence of substitution patterns on molecular properties and reactivity. The presence of methyl groups adjacent to the halogen substituents creates both steric and electronic effects that modify the compound's behavior relative to simpler halogenated aromatics. These effects are particularly important in understanding the compound's role in synthetic sequences and its potential as a building block for more complex molecular architectures.

Compound Class Hybridization Bond Type Examples
Haloalkanes sp³ C(sp³)-X Methyl chloride, ethyl bromide
Vinylic Halides sp² C(sp²)-X (alkene) Vinyl chloride, allyl bromide
Aryl Halides sp² C(sp²)-X (aromatic) Chlorobenzene, bromobenzene
Mixed Aryl Dihalides sp² Multiple C(sp²)-X This compound

The electronic structure of this compound reflects the complex interplay between electron-donating methyl groups and electron-withdrawing halogen substituents. This electronic environment influences both the compound's spectroscopic properties and its chemical reactivity, positioning it as an important model system for understanding substituent effects in aromatic chemistry.

Significance in Chemical Research

The significance of this compound in chemical research extends across multiple domains, reflecting its utility as both a synthetic intermediate and a model compound for fundamental studies. In synthetic organic chemistry, the compound serves as a versatile building block for the construction of more complex molecular architectures through various coupling reactions and functional group transformations. The presence of two different halogen substituents provides opportunities for selective cross-coupling reactions, where the differential reactivity of bromine and chlorine can be exploited to achieve regioselective bond formation.

Research applications of this compound encompass pharmaceutical development, where it functions as an intermediate in the synthesis of biologically active molecules. The halogenated aromatic framework provides a foundation for further derivatization through nucleophilic substitution, metal-catalyzed cross-coupling, and other transformation strategies. The compound's role in medicinal chemistry research is particularly notable in the development of compounds targeting inflammatory diseases and cancer, where halogenated aromatic scaffolds often serve as key structural elements.

Material science applications have emerged as another significant research area, where this compound contributes to the development of advanced polymers and specialized materials. The compound's aromatic structure and halogen substituents make it suitable for incorporation into polymer backbones, where it can impart specific optical, thermal, or mechanical properties. Research into fluorescent probes and sensors has also utilized this compound as a building block, taking advantage of the aromatic system's photophysical properties.

Environmental chemistry research has investigated the behavior and fate of halogenated aromatic compounds like this compound in various environmental compartments. These studies contribute to understanding the environmental persistence, bioaccumulation potential, and transformation pathways of anthropogenic organohalogen compounds. The compound serves as a representative example for studying the environmental chemistry of mixed halogenated aromatics.

Research Domain Application Significance
Synthetic Chemistry Building block for complex molecules Enables regioselective transformations
Pharmaceutical Development Intermediate in drug synthesis Key component in anti-inflammatory agents
Material Science Polymer and coating development Provides specific optical/thermal properties
Environmental Chemistry Pollutant detection and monitoring Model for halogenated aromatic behavior

Mechanistic studies have utilized this compound to investigate the fundamental principles governing aromatic substitution reactions. The compound's well-defined substitution pattern allows researchers to study the effects of multiple substituents on reaction rates, selectivity, and mechanism. These investigations have contributed to the development of improved synthetic methodologies and a deeper understanding of aromatic reactivity patterns.

The compound's role in methodology development extends to the investigation of novel catalytic systems for aromatic functionalization. Research groups have employed it as a substrate for testing new catalysts and reaction conditions, particularly in the development of more sustainable and efficient synthetic processes. The availability of multiple reactive sites within the molecule makes it an excellent test substrate for evaluating the selectivity and efficiency of new synthetic transformations.

Properties

IUPAC Name

1-bromo-4-chloro-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDJITWDIJFXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Substitution (EAS)

The primary method for preparing 1-bromo-4-chloro-2,3-dimethylbenzene is stepwise electrophilic aromatic substitution on 2,3-dimethylbenzene (or derivatives thereof):

  • Starting Material: 1,2-dimethylbenzene (o-xylene) or 2,3-dimethylbenzene.
  • Halogenation Sequence: Typically involves first bromination followed by chlorination or vice versa, depending on directing effects and reaction conditions.
  • Catalysts: Lewis acids such as ferric chloride (FeCl3) or iron(III) bromide (FeBr3) are used to activate halogens.
  • Solvents: Non-polar solvents like carbon tetrachloride (CCl4), dichloromethane (DCM), or nitrobenzene.
  • Temperature Control: Low temperatures (0–5°C) are preferred to minimize polysubstitution and control regioselectivity.

Halogenation Mechanism and Regioselectivity

  • Methyl Groups: Electron-donating methyl groups activate the aromatic ring and direct electrophilic substitution ortho and para to themselves.
  • Regioselectivity: The bromine and chlorine atoms are introduced at positions favored by the directing effects of methyl substituents.
  • Order of Halogenation: Bromination is often performed first due to the higher reactivity of bromine electrophiles, followed by chlorination under milder conditions to avoid over-substitution.

Detailed Preparation Methods

Bromination of 2,3-Dimethylbenzene

Parameter Details
Reagents Bromine (Br2), FeBr3 catalyst
Solvent CCl4 or DCM
Temperature 0–5°C
Reaction Time 1–4 hours
Outcome Selective bromination at position 1 (ortho to methyl groups)
Notes Use of excess bromine avoided to prevent dibromination

Chlorination of 1-Bromo-2,3-dimethylbenzene

Parameter Details
Reagents Chlorine (Cl2), FeCl3 catalyst
Solvent Nitrobenzene or DCM
Temperature Room temperature to 40°C
Reaction Time 2–6 hours
Outcome Chlorination at position 4 (para to methyl groups)
Notes Controlled addition of Cl2 to avoid polychlorination

Alternative One-Pot Halogenation

  • Some methods explore simultaneous or one-pot halogenation using mixed halogen sources or phase-transfer catalysts (e.g., tetrabutylammonium tribromide) to improve yield and regioselectivity.
  • Reaction monitoring by TLC and NMR is critical to avoid side reactions.

Purification and Characterization

  • Purification: Column chromatography using silica gel with hexane/ethyl acetate mixtures to isolate the pure compound.
  • Characterization: Confirmed by 1H NMR, 13C NMR, and mass spectrometry.
  • Typical Spectral Data:
    • Aromatic protons: δ 7.0–7.5 ppm (multiplets)
    • Methyl protons: δ ~2.3 ppm (singlets)
    • Halogen-substituted carbons show characteristic shifts in 13C NMR.

Research Findings and Data Summary

Study/Source Methodology Summary Yield (%) Notes
RSC Supporting Information Use of tetrabutylammonium tribromide for bromination of dimethylbenzoic acids (analogous halogenation) 85–98 High regioselectivity, mild conditions, scalable
Patent US20160280619A1 Stepwise halogenation of methyl-substituted benzenes with FeCl3/FeBr3 catalysts 70–90 Industrially relevant, optimized for purity and yield
Literature review (various) Sequential EAS with temperature and catalyst control 65–90 Critical to control stoichiometry and reaction time

Notes on Reaction Optimization

  • Stoichiometry: Precise molar ratios of halogens and catalysts are essential to prevent over-halogenation.
  • Temperature: Lower temperatures favor monosubstitution and regioselectivity.
  • Solvent Effects: Polar solvents can influence electrophile reactivity and selectivity.
  • Catalyst Choice: FeBr3 and FeCl3 are preferred for bromination and chlorination, respectively, due to their activation efficiency.

Summary Table of Preparation Methods

Step Reagents & Catalyst Conditions Product Outcome Yield (%) Key Considerations
1 Br2, FeBr3 0–5°C, CCl4, 1–4 h 1-Bromo-2,3-dimethylbenzene 80–90 Avoid excess Br2 to prevent dibromination
2 Cl2, FeCl3 RT to 40°C, nitrobenzene, 2–6 h This compound 70–85 Controlled Cl2 addition critical
Alt. Bu4NBr3 (phase transfer catalyst) + halogen acids 80–100°C, 16 h Halogenated dimethylbenzene derivatives 85–98 One-pot possibility, scalable

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Br2, Cl2) for halogenation.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like hydrogen (H2) with a palladium catalyst (Pd/C).

Major Products Formed:

Scientific Research Applications

1-Bromo-4-chloro-2,3-dimethylbenzene is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic compounds.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-bromo-4-chloro-2,3-dimethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

2-Bromo-1,3-dimethylbenzene (CAS# 576-22-7)

  • Structure : Bromine at position 2, methyl groups at 1 and 3.
  • Properties : Lower molecular weight (201.07 g/mol) and higher molar water solubility (0.10 mmol/L) compared to 1-bromo-4-chloro-2,3-dimethylbenzene.
  • Application: Acts as a non-receptor-active compound, contrasting with halogen-substituted analogs that modulate GABAA receptors .

4-Bromo-1,2-dimethylbenzene (CAS# 33967-19-0)

  • Structure : Bromine at position 4, methyl groups at 1 and 2.
  • Properties : Molecular weight 185.06 g/mol. The absence of chlorine reduces steric hindrance and polarity compared to this compound .

2-Bromo-5-iodo-1,3-dimethylbenzene

  • Structure : Bromine at position 2, iodine at position 5, methyl groups at 1 and 3.
  • Properties : Heavier molecular weight due to iodine (vs. chlorine in the target compound), leading to distinct reactivity in cross-coupling reactions. Classified as a severe eye irritant and skin sensitizer .

Functional Group Variations

1-Bromo-3-chloro-4-(methylthio)benzene (CAS# 101084-82-6)

  • Structure : Methylthio group (-SCH₃) replaces a methyl group.
  • Properties : The thioether group enhances nucleophilic substitution reactivity compared to methyl, influencing applications in pesticide synthesis .

1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene

  • Structure : Methanesulfonyl (-SO₂CH₃) group at position 4 instead of chlorine.
  • Properties : Exhibits weak Br⋯O interactions (3.286 Å) in its crystal structure, critical for its role as an intermediate in the herbicide Topramezone .

Nitro and Amino Derivatives

1-Bromo-3-chloro-5-nitrobenzene (CAS# 219817-43-3)

  • Structure : Nitro group at position 4.
  • Properties : Nitro groups increase electron-withdrawing effects, reducing solubility but enhancing stability in electrophilic substitution reactions .

4-Bromo-3-chlorobenzene-1,2-diamine (CAS# 16429-44-0)

  • Structure: Amino groups (-NH₂) at positions 1 and 2.
  • Properties: Amino substituents enable chelation and coordination chemistry, contrasting with the inert methyl groups in this compound .

Physicochemical and Functional Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (mmol/L) Application
This compound C₈H₈ClBr 219.506 Br (1), Cl (4), CH₃ (2,3) Not reported Pharmaceutical intermediates
2-Bromo-1,3-dimethylbenzene C₈H₉Br 201.07 Br (2), CH₃ (1,3) 0.10 Non-receptor pharmacology studies
2-Bromo-5-iodo-1,3-dimethylbenzene C₈H₈BrI 311.96 Br (2), I (5), CH₃ (1,3) Not reported Cross-coupling reactions
1-Bromo-4-methanesulfonyl-2,3-dimethylbenzene C₉H₁₁BrO₂S 287.15 Br (1), SO₂CH₃ (4), CH₃ (2,3) Insoluble in water Herbicide synthesis

Key Research Findings

  • Halogen Position and Bioactivity : Bromine at position 1 (vs. 2 in 2-bromo-1,3-dimethylbenzene) significantly alters receptor binding, as seen in GABAA modulation studies .
  • Steric Effects : Chlorine at position 4 in the target compound increases steric hindrance compared to methylthio or methanesulfonyl analogs, reducing solubility but enhancing thermal stability .
  • Safety Profiles : Iodo and nitro derivatives exhibit higher toxicity (e.g., skin sensitization) compared to chloro/bromo-dimethylbenzenes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-4-chloro-2,3-dimethylbenzene with high purity and yield?

  • Methodology :

  • Stepwise halogenation : Start with 2,3-dimethylbenzene, perform chlorination using FeCl₃ as a catalyst under controlled temperatures (40–60°C) . Bromination can follow via electrophilic substitution using Br₂ in H₂SO₄, ensuring regioselectivity by monitoring reaction time and stoichiometry .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via GC-MS (>98%) and NMR (¹H/¹³C) to validate substitution patterns .

Q. How do solubility and stability properties of this compound influence solvent selection for reactions?

  • Data-Driven Approach :

  • Solubility tests in polar (DMSO, acetone) and nonpolar (hexane, toluene) solvents show higher solubility in chloroform (d = 1.49 g/cm³) and dichloromethane, aligning with density parameters of similar bromo-chloro aromatics .
  • Stability: Monitor thermal decomposition via TGA; degradation begins at ~200°C, suggesting reactions should be conducted below this threshold .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • ¹H NMR : Identify methyl protons (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.2 ppm). Coupling patterns distinguish para-substituted halogens .
  • GC-MS : Confirm molecular ion peaks at m/z 220–222 (Br/Cl isotopic pattern) and fragmentation pathways (loss of Br or CH₃ groups) .

Advanced Research Questions

Q. How can regioselectivity challenges during nucleophilic substitution reactions involving this compound be addressed?

  • Experimental Design :

  • Steric effects : The 2,3-dimethyl groups hinder substitution at the ortho position. Use bulky nucleophiles (e.g., tert-butoxide) to favor para-bromo substitution .
  • Catalytic optimization : Employ Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to target specific positions, leveraging the bromine’s higher reactivity over chlorine .

Q. What strategies resolve contradictions in spectral data when analyzing derivatives of this compound?

  • Case Study :

  • Contradiction : Discrepancies in ¹³C NMR shifts for a sulfanyl derivative (e.g., 1-[(2-bromoethyl)sulfanyl]-4-chlorobenzene).
  • Resolution : Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals and compare with computational predictions (DFT calculations) .

Q. How do electronic and steric effects of the 2,3-dimethyl groups influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Analysis :

  • Electronic effects : Methyl groups donate electrons via hyperconjugation, slightly deactivating the ring. Bromine at position 4 remains the preferred site for oxidative addition in Pd-catalyzed reactions .
  • Steric hindrance : Reduced reactivity at position 2/3 necessitates higher catalyst loading (5–10 mol% Pd) or microwave-assisted conditions to accelerate coupling .

Q. What are the limitations of using this compound as a precursor in materials science applications?

  • Critical Evaluation :

  • Thermal stability : Decomposition above 200°C restricts use in high-temperature polymer synthesis. Alternative halogenated aromatics (e.g., 1-bromo-3,5-dimethylbenzene) may offer better stability .
  • Crystallinity : X-ray diffraction studies reveal low crystallinity due to asymmetric substitution; co-crystallization with complementary molecules (e.g., triphenylphosphine) improves lattice formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-chloro-2,3-dimethylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-chloro-2,3-dimethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.